molecular formula C4H9NO2 B120187 Propyl carbamate CAS No. 627-12-3

Propyl carbamate

Cat. No. B120187
CAS RN: 627-12-3
M. Wt: 103.12 g/mol
InChI Key: YNTOKMNHRPSGFU-UHFFFAOYSA-N
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Description

Propyl carbamate is a chemical compound that can be synthesized through various chemical reactions involving propyl groups and carbamate moieties. The synthesis and applications of propyl carbamate derivatives are explored in several research studies, which demonstrate the versatility of this functional group in organic synthesis and its potential use in various fields such as pharmaceuticals, materials science, and agriculture.

Synthesis Analysis

The synthesis of glycosyl carbamates from propargyl 1,2-orthoesters is described, where protected amino acids react with various glycosyl donors to afford 1,2-trans glycosides and glycosyl carbamates under gold-catalyzed conditions . Another approach involves the one-pot conversion of carboxylic acids to carbamates using propylphosphonic anhydride (T3P®) and azidotrimethylsilane, showcasing a broad scope of substrates and excellent yields . Additionally, carbamates have been synthesized from the reaction of sulfonamides or carbamate with hexen-2-ynoates, leading to pyrrole frameworks .

Molecular Structure Analysis

The molecular structure of propyl carbamate derivatives can be complex, as seen in the activated carbamate molecule (S)-O-Succinimidyl N-[2-(tert-butoxycarbonylamino)propyl]carbamate, which assumes a folded conformation in the crystal structure . This highlights the importance of stereochemistry and conformation in the properties and reactivity of carbamate compounds.

Chemical Reactions Analysis

Propyl carbamate derivatives participate in various chemical reactions. For instance, indium-catalyzed annulation of indoles with propargyl ethers leads to the formation of aryl- and heteroaryl-annulated carbazoles, with propargyl ethers acting as C3 sources . Rhodium-catalyzed C-O bond alkynylation of aryl carbamates with propargyl alcohols is another example, expanding the utility of carbamate moieties as convertible ortho directing groups . Furthermore, the synthesis of N-aryl carbamates via palladium-catalyzed cross-coupling of aryl halides with sodium cyanate demonstrates the versatility of carbamate chemistry10.

Physical and Chemical Properties Analysis

The physical and chemical properties of propyl carbamate derivatives are influenced by their molecular structure. For example, immobilized cellulose and amylose tris(cyclohexylcarbamate)s exhibit chiral recognition abilities as chiral packing materials for high-performance liquid chromatography (HPLC), demonstrating their potential in enantioselective separations . The use of a renewable C1 reactant, 4-propylcatechol carbonate, for carbamate synthesis underlines the importance of mild reaction conditions and the possibility of recycling byproducts . Additionally, the design of benzoylphenylurea-S-carbamates as new propesticides with dual effects showcases the application of carbamate chemistry in developing novel insecticidal agents .

Scientific Research Applications

1. Toxicological Impacts and Biomarkers

  • Propyl carbamate, as part of carbamate insecticides like propoxur, has been studied for its toxic effects on organisms. Research has demonstrated that propoxur can induce oxidative stress, impair liver function, and alter metabolic processes like ketogenesis, fatty acid β-oxidation, and glycolysis, contributing to hepatotoxicity. This emphasizes the importance of sensitive methods for early detection of organismal changes due to exposure to such insecticides (Yu-Jie Liang et al., 2012).

2. Antimicrobial Properties

  • Studies dating back to the 1940s identified potent bacteriostatic and bactericidal properties of propyl carbamate against various gram-negative and gram-positive organisms. Propyl carbamate was found to be significantly more effective than urethane and urea in its antibacterial properties, which are enhanced by increasing the number of carbon atoms in the alkyl chain of the substituted compound (L. Weinstein, 1946).

3. Neurotoxicity and Protective Effects

  • Carbamates like propoxur have been linked to acetylcholine esterase inhibition and cognitive impairment. Research has explored the protective effects of certain herbal drugs against these neurotoxic impacts. For example, Withania somnifera (Ashwagandha) was found to attenuate cognitive impairment and AChE inhibition caused by sub-chronic exposure to propoxur (C. S. Yadav et al., 2010).

4. Impact on Energy Supply in Neurons

  • Carbamates, including propoxur, affect the energy supply and glucose utilization in neurons. Studies have shown that these compounds decrease ATP levels, mitochondrial membrane potential, and glucose consumption in rat cortical neurons. These findings are significant for understanding the neurotoxic effects of carbamates on energy metabolism and cellular structures like neurofilaments (G. Schmuck & F. Mihail, 2004).

5. Analytical Methods for Detection in Food and Beverages

  • Research has been conducted on methods for the rapid determination of ethyl carbamate, a related compound, in Chinese rice wine. This is crucial for monitoring toxic contaminants in food and beverages. Propyl carbamate was used as an internal standard in this study, demonstrating its role in analytical chemistry (Jun Liu, Yan Xu, & Guang-ao Zhao, 2012).

6. Herbicidal Applications

  • Carbamate compounds, including propyl carbamate, have been explored for their herbicidal activity. For instance, benzenesulphonylcarbamate esters, which incorporate the carbamate group, have been identified as having significant herbicidal properties (H. Cottrell & B. Heywood, 1965).

7. Interaction with Hormonal Activity

  • Studies have assessed the interaction of carbamate insecticides, including propoxur, with human estrogen and progesterone receptors in breast and endometrial cancer cells. These findings are crucial for understanding the potential endocrine-modulating effects of carbamates in mammalian cells (D. M. Klotz, S. F. Arnold, & J. McLachlan, 1997).

properties

IUPAC Name

propyl carbamate
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InChI

InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6)
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InChI Key

YNTOKMNHRPSGFU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCOC(=O)N
Source PubChem
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID7060833
Record name Propyl carbamate
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Molecular Weight

103.12 g/mol
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Physical Description

Solid; [HSDB] Powder; [MSDSonline]
Record name n-Propyl carbamate
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Boiling Point

196 °C
Record name PROPYL CARBAMATE
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Solubility

SOL IN WATER, ETHANOL & DIETHYL ETHER, SOL IN ACETONE, In water, 7.64X10+4 mg/L at 25 °C
Record name PROPYL CARBAMATE
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Vapor Pressure

1 MM HG @ 52.4 °C
Record name PROPYL CARBAMATE
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Product Name

Propyl carbamate

Color/Form

PRISMS

CAS RN

627-12-3
Record name Propyl carbamate
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Record name PROPYL CARBAMATE
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Record name Carbamic acid, propyl ester
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Record name PROPYLCARBAMATE
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Melting Point

60 °C
Record name PROPYL CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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